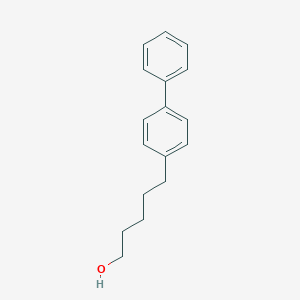
5-(4-BIPHENYLYL)PENTANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-pentanol: is an organic compound that consists of a biphenyl structure with a pentanol group attached to the fourth position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The biphenyl structure consists of two benzene rings connected by a single bond, and the addition of the pentanol group introduces a hydroxyl functionality, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-pentanol typically involves the functionalization of biphenyl compounds. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-pentanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-4-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of [1,1’-Biphenyl]-4-pentanone or [1,1’-Biphenyl]-4-pentanoic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-pentane.
Substitution: Formation of [1,1’-Biphenyl]-4-chloropentane.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-4-pentanol is used as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1,1’-Biphenyl]-4-pentanol can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its biphenyl structure is a common motif in many pharmaceuticals, providing a scaffold for drug design.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-pentanol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-pentanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, influencing biochemical pathways. The biphenyl structure allows for π-π interactions, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Biphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-methanol: Has a shorter alkyl chain, which can influence its solubility and reactivity.
[1,1’-Biphenyl]-4-ethanol: Similar to [1,1’-Biphenyl]-4-pentanol but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: [1,1’-Biphenyl]-4-pentanol is unique due to its longer alkyl chain, which can enhance its solubility in organic solvents and provide additional flexibility in chemical reactions. The presence of the hydroxyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
120756-57-2 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
Clave InChI |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Sinónimos |
5-(4-BIPHENYLYL)PENTANOL |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














